![molecular formula C22H20N2O5 B2784885 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 2365418-54-6](/img/structure/B2784885.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on existing research.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring, along with a dihydro-oxazole moiety. Its molecular formula is C21H21N2O4, and it has a molecular weight of approximately 369.4 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the protection of the azetidine ring with the Fmoc group and subsequent coupling with oxazole derivatives. Reaction conditions often utilize bases such as triethylamine and solvents like dichloromethane at room temperature to maintain stability during synthesis.
Antimicrobial Properties
Research indicates that compounds related to the azetidine and oxazole structures exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative organisms. A study demonstrated that similar compounds displayed superior efficacy compared to established antibiotics like ofloxacin and ciprofloxacin in in vivo models of bacterial infections .
Compound | Activity | Comparison |
---|---|---|
This compound | Antibacterial | More effective than ofloxacin |
(S)-1 variant | Antibacterial | Superior to ciprofloxacin |
Cytotoxicity Studies
In addition to antimicrobial effects, the compound has been evaluated for cytotoxicity against mammalian cell lines. Preliminary results suggest that while exhibiting antibacterial properties, it maintains a favorable safety profile with lower toxicity levels compared to traditional antibiotics .
The biological activity of this compound is thought to involve inhibition of critical bacterial enzymes or disruption of cell wall synthesis. The presence of the oxazole ring may enhance its ability to interact with biological targets, influencing various metabolic pathways within microbial cells.
Case Studies
- Antibacterial Efficacy : A study involving the administration of the compound in mouse models showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa infections. The compound outperformed several conventional antibiotics in terms of reducing bacterial load and improving survival rates .
- Cytotoxicity Assessment : In vitro tests on human cell lines indicated that the compound exhibited selective toxicity towards bacterial cells while sparing normal mammalian cells, suggesting potential for therapeutic applications with reduced side effects .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(26)20-9-19(23-29-20)13-10-24(11-13)22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCRKDZRUMFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.